[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C10H15Br2NO2. It is characterized by the presence of a cyclopropyl group, a dibromo-vinyl group, and a carbamic acid tert-butyl ester group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves the reaction of cyclopropylamine with 2,2-dibromoacetaldehyde in the presence of a base, followed by the addition of tert-butyl chloroformate. The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dibromo-vinyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its role in drug development and medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The dibromo-vinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
- [1-(2,2-Dichloro-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(2,2-Difluoro-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(2,2-Diiodo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
Comparison:
- The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the vinyl group can significantly affect the compound’s reactivity and biological activity.
- [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester is unique due to the specific properties imparted by the dibromo-vinyl group, which can enhance its reactivity in certain chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[1-(2,2-dibromoethenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO2/c1-9(2,3)15-8(14)13-10(4-5-10)6-7(11)12/h6H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMLYRPRBGRZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C=C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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